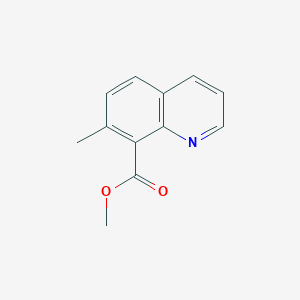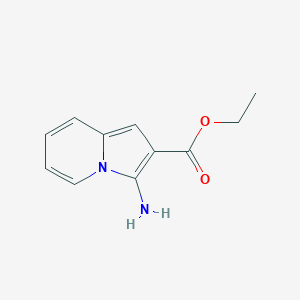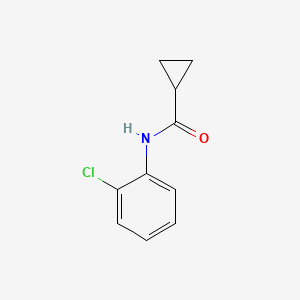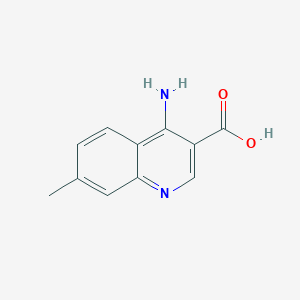![molecular formula C12H9NO2 B11900926 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid CAS No. 13848-02-7](/img/structure/B11900926.png)
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid: is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid typically involves cycloaddition reactions. For instance, the reaction of 4-methoxy- or 4-acetoxy-pyridin-2(1H)-one with ethylene can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the fused ring system.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Quinoline: A simpler analog with a single fused ring system.
1,2,9-Trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid: A compound with additional oxygen-containing functional groups.
Pyrazoloquinolines: Compounds with a pyrazole ring fused to the quinoline system.
Uniqueness: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid is unique due to its fused cyclobutane and quinoline rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for developing new materials and exploring novel biological activities.
Properties
CAS No. |
13848-02-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4H,5-6H2,(H,14,15) |
InChI Key |
QBGRWXWOIKYZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)


![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)


